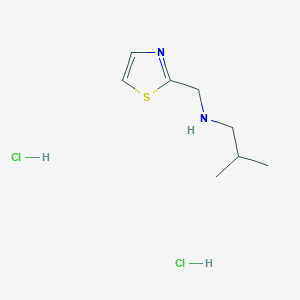
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride
Descripción general
Descripción
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2S and its molecular weight is 243.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride (CAS No. 1332528-64-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆Cl₂N₂S
- Molecular Weight : 257.22 g/mol
- CAS Number : 1332528-64-9
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds in the thiazole series can exhibit significant anti-parasitic activity, particularly against protozoan pathogens such as Trypanosoma brucei and Trypanosoma congolense .
Anti-Parasitic Activity
A study focused on a related thiazole compound demonstrated potent activity against T. brucei, with effective doses leading to sterile cures in animal models. The compound's mechanism involved cytotoxic effects rather than mere inhibition of enzymatic pathways .
Biological Activity Data
Case Studies
In a pharmacokinetic study involving NMRI mice, the compound was administered subcutaneously (SC) at a dose of 10 mg/kg, resulting in a bioavailability of approximately 74% and a half-life of about 1 hour. Subsequent efficacy studies showed that a single SC dose of 50 mg/kg resulted in a sterile cure against T. congolense infections .
Comparative Analysis with Other Compounds
The activity of this compound can be compared to other thiazole derivatives:
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| Compound A (related thiazole) | T. brucei | Highly potent |
| Compound B (another derivative) | E. coli | Moderate efficacy |
| 2-Methyl-N-(1,3-thiazol-2-ylmethyl) | T. congolense | Effective |
Propiedades
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFCSIBPRCYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















